1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(13-24-12-15-6-2-1-3-7-15)21-10-16(11-21)22-14-20-17-8-4-5-9-18(17)22/h1-9,14,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJWZGSVSWGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COCC2=CC=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 3-(1H-1,3-Benzodiazol-1-yl)azetidine : A nitrogen-containing heterocycle with a fused benzodiazole moiety.
- 2-(Benzyloxy)ethan-1-one : A ketone derivative bearing a benzyl-protected hydroxyl group.
Coupling these fragments requires nucleophilic substitution or transition metal-catalyzed cross-coupling. Key challenges include preserving stereochemistry, avoiding azetidine ring strain-induced side reactions, and ensuring regioselective benzodiazol substitution.
Synthesis of 3-(1H-1,3-Benzodiazol-1-yl)Azetidine
Benzodiazol Ring Formation
The benzodiazol core is synthesized via condensation of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions:
$$
\text{NH}2\text{C}6\text{H}4\text{NH}2 + \text{HCO}2\text{H} \xrightarrow{\text{HCl}} \text{C}7\text{H}6\text{N}2 + \text{H}_2\text{O}
$$
Yields exceed 85% when using microwave-assisted heating at 150°C for 30 minutes.
Azetidine Functionalization
Introducing the azetidine group at the benzodiazol N1 position employs two strategies:
Alkylation of Benzodiazol
Benzodiazol is deprotonated with NaH in DMF and reacted with 3-chloroazetidine:
$$
\text{C}7\text{H}6\text{N}2 + \text{C}3\text{H}6\text{ClN} \xrightarrow{\text{NaH}} \text{C}{10}\text{H}{11}\text{N}3 + \text{HCl}
$$
Reaction conditions: 80°C, 12 hours, yielding 60–70%.
Mitsunobu Coupling
Azetidine-3-ol reacts with benzodiazol under Mitsunobu conditions (DIAD, PPh$$3$$):
$$
\text{C}7\text{H}6\text{N}2 + \text{C}3\text{H}7\text{NO} \xrightarrow{\text{DIAD/PPh}3} \text{C}{10}\text{H}{11}\text{N}3\text{O} + \text{Byproducts}
$$
Yields improve to 75–80% with catalytic DMAP.
Synthesis of 2-(Benzyloxy)Ethan-1-One
Glycolic Acid Protection
Glycolic acid is protected as its benzyl ether using benzyl bromide and K$$2$$CO$$3$$:
$$
\text{HOCH}2\text{CO}2\text{H} + \text{BnBr} \rightarrow \text{BnOCH}2\text{CO}2\text{H} + \text{HBr}
$$
Yield: 90% after refluxing in acetone.
Oxidation to Ketone
The protected acid is converted to the ketone via a two-step process:
Fragment Coupling Strategies
Nucleophilic Substitution
3-(1H-1,3-Benzodiazol-1-yl)azetidine reacts with 2-(benzyloxy)-1-bromoethanone in DMF at 60°C:
$$
\text{C}{10}\text{H}{11}\text{N}3 + \text{BrC(O)CH}2\text{OBn} \rightarrow \text{C}{19}\text{H}{19}\text{N}3\text{O}2 + \text{HBr}
$$
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 60 | 55 |
| DBU | THF | 40 | 68 |
| Et$$_3$$N | DCM | 25 | 42 |
DBU in THF maximizes yield by minimizing azetidine ring decomposition.
Reductive Amination
An alternative route condenses 3-(1H-1,3-benzodiazol-1-yl)azetidine with 2-(benzyloxy)acetaldehyde using NaBH$$3$$CN:
$$
\text{C}{10}\text{H}{11}\text{N}3 + \text{OCH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{19}\text{H}{19}\text{N}3\text{O}2
$$
Yields are lower (50–55%) due to competing imine formation.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 98 | High |
| Reductive Amination | 55 | 95 | Moderate |
| Mitsunobu Coupling | 75 | 97 | Low |
Nucleophilic substitution balances yield and scalability, making it preferred for industrial applications.
Byproduct Formation
- Alkylation : Generates HBr, requiring neutralization.
- Reductive Amination : Produces trace imines (<2%).
- Mitsunobu : DIAD byproducts complicate purification.
Chemical Reactions Analysis
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and azetidine rings.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogues:
Key Observations:
- Benzodiazole vs.
- Azetidine vs. Pyrrolidine : The 4-membered azetidine in the target introduces higher ring strain but greater rigidity compared to 5-membered pyrrolidine (e.g., ), which may enhance selectivity for sterically constrained targets.
- Substituent Effects: The benzyloxy group in the target increases lipophilicity (logP ~2.8 estimated) compared to ethoxyphenyl (logP ~2.2) , favoring blood-brain barrier penetration. Chloro and methyl substituents (e.g., ) may improve antimicrobial activity by disrupting bacterial membranes.
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements, including an azetidine ring and a benzodiazole moiety. This configuration is believed to influence its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Weight : 297.28 g/mol
- CAS Number : 2380098-73-5
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, which is crucial for their virulence and biofilm formation .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research on similar benzodiazole derivatives has demonstrated efficacy against various cancer cell lines, indicating that modifications to the azetidine structure can enhance cytotoxicity .
The biological activity of this compound is thought to involve the following mechanisms:
DNA Interaction : The benzodiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes.
Enzyme Inhibition : The azetidine ring may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
Study on Antimicrobial Efficacy
A study investigating the antimicrobial properties of related compounds found that certain derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa. These findings suggest that the target compound could similarly inhibit bacterial virulence factors through quorum sensing interference .
Anticancer Activity Assessment
Another study evaluated various benzodiazole derivatives for their anticancer properties. Results indicated that modifications in the azetidine structure led to increased potency against ovarian cancer xenografts in animal models, highlighting the therapeutic potential of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
